N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that combines a pyrimidine ring with a tetrazole ring and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethoxypyrimidine.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction using azide and nitrile precursors under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(2,6-dimethoxypyrimidin-4-yl)succinamic acid
- N-(2,6-dimethoxypyrimidin-4-yl)-3-(1H-tetrazol-1-yl)propanamide
Uniqueness
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H13N7O4S |
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Molecular Weight |
363.35 g/mol |
IUPAC Name |
N-(2,6-dimethoxypyrimidin-4-yl)-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13N7O4S/c1-23-12-7-11(15-13(16-12)24-2)17-25(21,22)10-5-3-9(4-6-10)20-8-14-18-19-20/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
WTSMFIHNSAEOGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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